2,4-Dichloro-5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]BENZOIC ACID is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxin.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzodioxin with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DICHLORO-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzodioxin ring system may also interact with various biological pathways, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Lacks the benzodioxin and sulfonamide groups, making it less complex.
Sulfanilamide: Contains the sulfonamide group but lacks the benzodioxin ring.
1,4-Benzodioxin: Contains the benzodioxin ring but lacks the chlorinated benzene and sulfonamide groups.
Uniqueness
2,4-DICHLORO-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]BENZOIC ACID is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C15H11Cl2NO6S |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO6S/c16-10-7-11(17)14(6-9(10)15(19)20)25(21,22)18-8-1-2-12-13(5-8)24-4-3-23-12/h1-2,5-7,18H,3-4H2,(H,19,20) |
InChI Key |
LCTRVSCADYNEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.